2,3-Dimethylnaphthalene-1,4,5-triamine
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Overview
Description
2,3-Dimethylnaphthalene-1,4,5-triamine is an organic compound with the molecular formula C12H15N3 It is a derivative of naphthalene, characterized by the presence of three amine groups at positions 1, 4, and 5, and two methyl groups at positions 2 and 3
Preparation Methods
The synthesis of 2,3-Dimethylnaphthalene-1,4,5-triamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,3-dimethylnaphthalene to introduce nitro groups, followed by reduction to convert these nitro groups into amine groups. The reaction conditions often involve the use of strong acids for nitration and hydrogenation catalysts for reduction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2,3-Dimethylnaphthalene-1,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated amine derivatives.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and acylating agents like acetic anhydride.
Major Products: The major products depend on the specific reaction conditions but can include various substituted naphthalene derivatives and amine-functionalized compounds.
Scientific Research Applications
2,3-Dimethylnaphthalene-1,4,5-triamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s amine groups make it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other materials that require specific amine functionalities.
Mechanism of Action
The mechanism by which 2,3-Dimethylnaphthalene-1,4,5-triamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
2,3-Dimethylnaphthalene-1,4,5-triamine can be compared with other similar compounds, such as:
1,3,5-Triazine-2,4,6-triamine: Known for its use in crosslinking and UV absorption applications.
2,4,6-Trimethylaniline: Another amine derivative with applications in dye synthesis and organic reactions.
Naphthalene-1,5-diamine: Similar in structure but with only two amine groups, used in different chemical synthesis applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
61735-65-7 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2,3-dimethylnaphthalene-1,4,5-triamine |
InChI |
InChI=1S/C12H15N3/c1-6-7(2)12(15)10-8(11(6)14)4-3-5-9(10)13/h3-5H,13-15H2,1-2H3 |
InChI Key |
YLCHSCHSMAUEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1N)C=CC=C2N)N)C |
Origin of Product |
United States |
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